molecular formula C8H4BrFO3 B12083823 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- CAS No. 1934421-16-5

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-

Cat. No.: B12083823
CAS No.: 1934421-16-5
M. Wt: 247.02 g/mol
InChI Key: OOKYRRPVZLWABI-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-: is a heterocyclic compound that features a benzodioxin core with bromine and fluorine substituents. This compound is part of a broader class of benzodioxin derivatives known for their diverse applications in medicinal chemistry, agrochemicals, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4H-1,3-Benzodioxin-4-one derivatives often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Typically carried out under mild to moderate conditions.

      Products: Substituted benzodioxinones with various functional groups.

  • Oxidation and Reduction

      Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄).

      Conditions: Vary depending on the specific reaction.

      Products: Oxidized or reduced derivatives of the benzodioxinone core.

  • Amidation

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

    Agrochemicals: Utilized in the development of new pesticides and herbicides.

    Material Science:

Mechanism of Action

The mechanism of action for 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzodioxin-4-one: The parent compound without bromine and fluorine substituents.

    5-Bromo-4H-1,3-Benzodioxin-4-one: Similar structure but lacks the fluorine substituent.

    8-Fluoro-4H-1,3-Benzodioxin-4-one: Similar structure but lacks the bromine substituent.

Uniqueness

The presence of both bromine and fluorine substituents in 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- enhances its chemical reactivity and potential biological activity compared to its unsubstituted or singly substituted analogs. This dual substitution can lead to unique interactions with biological targets and improved efficacy in various applications .

Properties

CAS No.

1934421-16-5

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

5-bromo-8-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2

InChI Key

OOKYRRPVZLWABI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2C(=O)O1)Br)F

Origin of Product

United States

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